4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds like 1,2-oxazines and 1,2-benzoxazines, which are structurally related to 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine, has shown significant interest due to their utility as chiral synthons and in the synthesis of electrophilic agents. The synthesis methods often involve cyclization reactions and have been explored for their potential in creating pharmacologically active molecules (Sainsbury, 1991).
Biological Activity
Compounds within the oxazocine framework have been the subject of pharmacological studies. For example, benzodiazepines, which share a benzene and nitrogen-containing structure, are extensively studied for their biological activities such as anticonvulsion and anti-anxiety properties (Teli et al., 2023). This suggests the potential for 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine and its derivatives to be explored for similar biological activities.
Material Science and Scintillation
In the field of material science, the oxazine derivatives have been investigated for their photophysical properties. The study of oxazine and benzoxazine rings has indicated their potential use in fluorescent systems and in the synthesis of polymers with specific optical properties, hinting at the possible application of 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine in developing new materials (Haman et al., 2015).
Antimicrobial Activity
The study of benzoxazinoids, related to the oxazocine ring, has shown these compounds possess antimicrobial properties, with some synthetic derivatives displaying potent activity against pathogenic fungi and bacteria. This opens the door for research into 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine as a scaffold for designing new antimicrobial agents (de Bruijn et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-benzyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-14(7-3-1)10-17-13-19-12-16-9-5-4-8-15(16)11-18-17/h1-9,17-18H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDBFSBYXUIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C2CO1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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